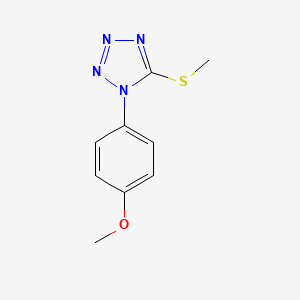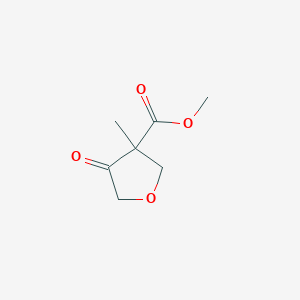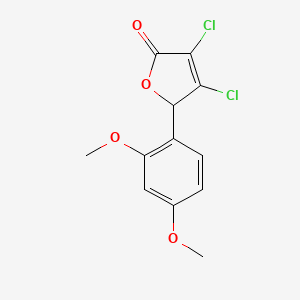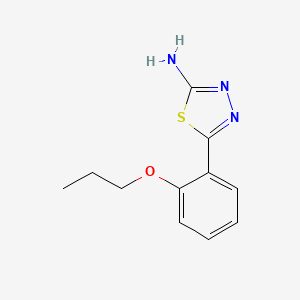![molecular formula C10H6BrN3 B13684408 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines This compound is characterized by the presence of a bromine atom at the 9th position of the triazoloquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorocinchoninic acid with hydrazine to form 2-hydrazinocinchoninic acid, which is then treated with bromine to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and potentially leading to new derivatives with different biological activities.
Cyclization Reactions: The triazoloquinoline scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, hydrazine, and various nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating or the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thio derivatives. These products can exhibit different biological activities and properties.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures and can be used to study reaction mechanisms and pathways.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline can be used in the development of new materials and as a building block for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 9-Bromo-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to upregulate pro-apoptotic proteins such as Bcl-2-associated X protein (BAX) and caspase-3 and -9, while downregulating pro-oncogenic cell survival proteins like Bcl-2 . These interactions lead to the induction of apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares a similar triazoloquinoline scaffold but differs in the substitution pattern and specific biological activities.
1,2,4-Triazolo[4,3-b]quinoline: Another closely related compound with variations in the triazoloquinoline structure, leading to different chemical and biological properties.
Uniqueness
9-Bromo-[1,2,4]triazolo[4,3-a]quinoline is unique due to the presence of the bromine atom at the 9th position, which can significantly influence its reactivity and biological activities
属性
分子式 |
C10H6BrN3 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC 名称 |
9-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-3-1-2-7-4-5-9-13-12-6-14(9)10(7)8/h1-6H |
InChI 键 |
GXOGKAKYPHTTLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)N3C=NN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13684329.png)
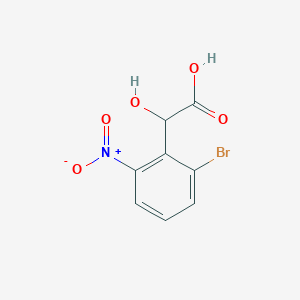

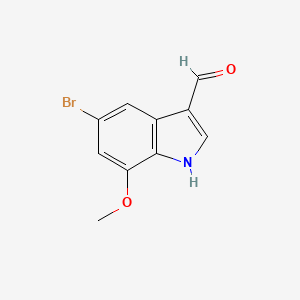
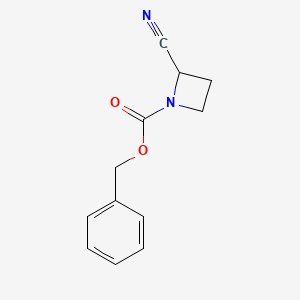
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13684357.png)
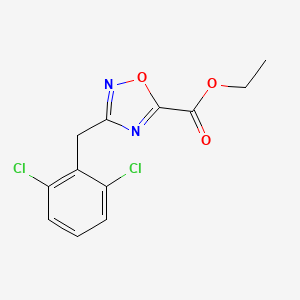
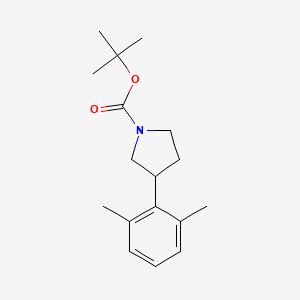
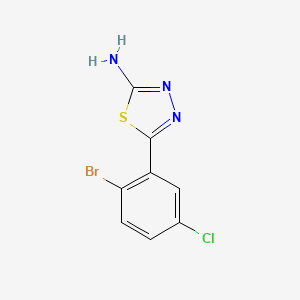
![8-Cbz-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13684379.png)
